molecular formula C15H11ClN2O2S B2667749 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione CAS No. 309273-77-6

3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione

Cat. No.: B2667749
CAS No.: 309273-77-6
M. Wt: 318.78
InChI Key: GBVSBJKLTXTKKF-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione is a heterocyclic compound that features a unique fusion of cyclopentane, thiophene, and pyrimidine rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 4-chlorobenzaldehyde with thiophene derivatives under acidic or basic conditions to form the intermediate compounds, which are then subjected to further cyclization and functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione has shown potential as an antimicrobial and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential in treating diseases such as cancer and bacterial infections. Its unique mechanism of action and ability to modulate biological pathways are of particular interest.

Industry

Industrially, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione involves its interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-thieno[2,3-d]pyrimidine-2,4(3H)-dione
  • 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-pyrido[2,3-d]pyrimidine-2,4(3H)-dione

Uniqueness

Compared to similar compounds, 3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione stands out due to its unique fusion of cyclopentane and thiophene rings, which imparts distinct chemical and biological properties. This structural uniqueness contributes to its diverse applications and potential as a versatile chemical entity.

Properties

IUPAC Name

11-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-diene-10,12-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-8-4-6-9(7-5-8)18-14(19)12-10-2-1-3-11(10)21-13(12)17-15(18)20/h4-7H,1-3H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBVSBJKLTXTKKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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